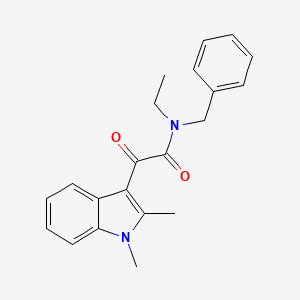

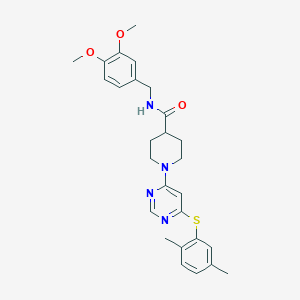

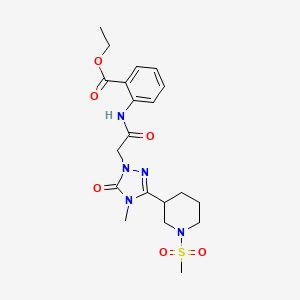

![molecular formula C14H8FN3O2S B2523424 2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile CAS No. 626222-32-0](/img/structure/B2523424.png)

2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of organic synthesis due to their various chemical and biological applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as trifluoromethylpyridine (TFMP) derivatives have been synthesized for use in the agrochemical and pharmaceutical industries . Another method involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .Aplicaciones Científicas De Investigación

Antitubercular Activity

This compound has been used in the synthesis of fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile derivatives, which have been screened for their in vitro antitubercular activity . One of these compounds, Compound 40, was found to be the most potent among all 60 compounds, with a potency comparable to broad-spectrum antibiotics like ciprofloxacin and streptomycin .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with thymidylate kinase enzymatic pockets . The molecule 40, which is a derivative of the compound, showed a binding energy of -9.67 Kcal/mol, indicating a strong interaction .

In-Silico Drug Likeliness Studies

The compound and its derivatives have been used in in-silico drug likeliness studies . These studies help in predicting the drug-like properties of a compound, which is crucial in the early stages of drug discovery .

Fluorescent Molecular Sensors

Derivatives of the compound have been used as fluorescent molecular sensors for monitoring different types of photopolymerization processes . These sensors have shown higher sensitivity than commercially available probes .

Photopolymerization Acceleration

The compound’s derivatives have been found to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Dual Role in Photopolymerization

The compound’s derivatives can serve a dual role in photopolymerization: as fluorescent sensors for monitoring the progress of free-radical, thiol-ene, and cationic polymerization, and as long-wavelength co-initiators for diphenyliodonium salts initiators .

Propiedades

IUPAC Name |

2-(4-fluoroanilino)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O2S/c15-7-1-3-8(4-2-7)17-14-9(6-16)12-13(21-14)10(19)5-11(20)18-12/h1-5,17H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZYAKKKYJAIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C3=C(S2)C(=CC(=O)N3)O)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)